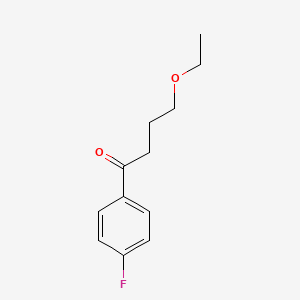

4-Ethoxy-1-(4-fluorophenyl)butan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

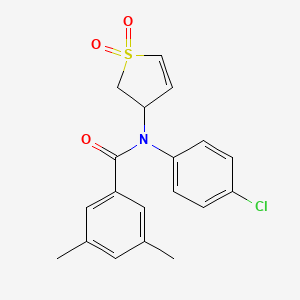

The compound 4-Ethoxy-1-(4-fluorophenyl)butan-1-one is a fluorinated ketone with potential relevance in various chemical reactions and biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this compound.

Synthesis Analysis

The synthesis of fluorinated ketones often involves the introduction of a fluorine atom into the molecular structure, which can significantly alter the chemical reactivity of the compound. For example, the base-promoted elimination of hydrogen fluoride from 4-fluoro-4-(4'-nitrophenyl)butan-2-one has been studied, showing that the reaction exhibits large primary deuterium kinetic isotope effects (KIEs) and excludes the E1 mechanism, suggesting an E1cB-like E2 or an E1cB(ip) mechanism . This information could be relevant when considering the synthesis of this compound, as the introduction of the fluorine atom might be achieved through similar elimination reactions.

Molecular Structure Analysis

The molecular structure of fluorinated ketones is characterized by the presence of a carbonyl group adjacent to a fluorine atom. The crystallographic structure of a related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been determined by x-ray analysis, providing detailed information about the spatial arrangement of atoms in the molecule . Although the exact structure of this compound is not provided, the principles of crystallography and the impact of substituents on the molecular conformation can be extrapolated from this study.

Chemical Reactions Analysis

The reactivity of fluorinated ketones with various nucleophiles and bases has been explored in several studies. For instance, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with triethyl phosphite to yield a cycloaddition product, and its hydrolysis ultimately yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholene . Additionally, the same enone reacts with organomagnesium and organozinc compounds, leading to different products depending on the nucleophile used . These studies highlight the versatility of fluorinated ketones in chemical synthesis and their potential to undergo various transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated ketones are influenced by the presence of the fluorine atom, which is highly electronegative and can affect the acidity, reactivity, and overall stability of the molecule. The metabolism of a neuroleptic agent with a similar fluorinated ketone structure has been studied, showing that it is mainly eliminated in the urine and undergoes various metabolic transformations in rats and humans . This suggests that this compound may also have specific metabolic pathways and physical properties that could be relevant in a biological context.

科学的研究の応用

Synthesis and Chemical Reactions

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one as a Chemical Precursor 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is utilized as a versatile trifluoromethyl-containing building block in the synthesis of various heteroarenes such as thiophenes, furans, pyrrols, and piperazines. The synthesis process involves an addition-elimination reaction followed by a thiazolium-catalyzed Stetter reaction. This chemical pathway was notably applied to synthesize Celebrex® (celecoxib), a COX-2 selective nonsteroidal anti-inflammatory drug (Sommer et al., 2017).

Palladium Nanoparticles in Chemical Reactions The compound has been involved in the Heck reaction of aryl iodides with allylic alcohols in the presence of phosphine-free perfluoro-tagged palladium nanoparticles. This reaction is essential in the synthesis of fine chemicals such as 4-(4-methoxyphenyl)-butan-2-one. Moreover, the reaction facilitates a chemoenzymatic process, including a Heck reaction followed by an enantioselective enzyme-catalyzed reduction, producing chiral alcohols like (R)‐(−)‐rhododendrol. Notably, the palladium catalysts used in these reactions can be recycled multiple times (Boffi et al., 2011).

Use in Carbohydrate Chemistry A derivative, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), is designed for the protection of hydroxyl groups in carbohydrate chemistry. The Fsec group showcases stability under acidic conditions and can be cleaved under mild basic conditions, making it a valuable protective group in the synthesis of complex carbohydrates (Spjut et al., 2010).

In Pharmaceutical Research Derivatives of 4-ethoxy-1-(4-fluorophenyl)butan-1-one have been explored in pharmaceutical research. New analogs of SYA013, a sigma-2 receptor ligand, were synthesized and evaluated against various solid tumor cell lines. Some compounds, including SYA013, exhibited preferential binding to the sigma-2 receptor and showed inhibitory effects on cancer cell lines, indicating their potential in cancer treatment (Asong et al., 2019).

Safety and Hazards

特性

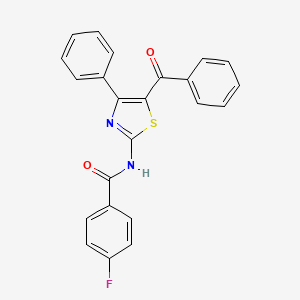

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-2-15-9-3-4-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWVEUQFTIBIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCC(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2507190.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2507200.png)

![2-[(4-Chlorophenyl)methyl]benzotriazole](/img/structure/B2507201.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)